(E)-3-Methyl-2-pentenoic acid

Description

Defining Structural Characteristics and Stereoisomeric Forms of (E)-3-Methyl-2-pentenoic Acid

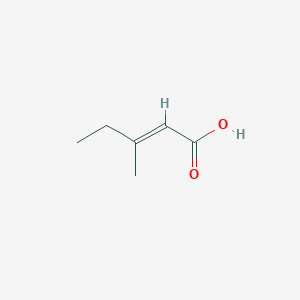

This compound is an organic compound with the chemical formula C₆H₁₀O₂. nist.govnih.gov Its structure consists of a five-carbon pentenoic acid backbone which includes a carboxylic acid functional group (-COOH) and a carbon-carbon double bond. The double bond is located at the second carbon position (C2), and a methyl group (-CH₃) is attached to the third carbon (C3).

The prefix "(E)" in its name denotes the stereochemistry of the molecule around the double bond. It is an example of E/Z isomerism, where the "(E)" stands for entgegen (German for "opposite"). This indicates that the higher-priority substituent groups on each carbon of the double bond are on opposite sides. Its direct stereoisomer is (Z)-3-methylpent-2-enoic acid, where the "(Z)" from zusammen (German for "together") indicates the higher-priority groups are on the same side of the double bond. wikipedia.orgnih.gov

Below are the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ nist.govnih.gov |

| Molecular Weight | 114.14 g/mol nist.govnih.gov |

| IUPAC Name | (E)-3-methylpent-2-enoic acid nih.gov |

| CAS Number | 19866-50-3 nih.gov |

| InChIKey | NFRJJFMXYKSRPK-ONEGZZNKSA-N nist.gov |

The primary stereoisomeric form of this compound is its (Z) counterpart. A comparison of their key identifiers is provided below.

| Isomer | IUPAC Name | CAS Number | InChIKey |

| (E)-isomer | (E)-3-methylpent-2-enoic acid | 19866-50-3 nih.gov | NFRJJFMXYKSRPK-ONEGZZNKSA-N nist.gov |

| (Z)-isomer | (Z)-3-methylpent-2-enoic acid | 3675-21-6 nih.gov | RSFQOQOSOMBPEJ-PLNGDYQASA-N nih.gov |

Academic Significance and Research Scope for this compound

The academic significance of this compound stems from its presence in nature and its application in specific fields of chemical research. It has been reported in several plant species, including Senecio nebrodensis, Senecio lividus, and Senecio squalidus. nih.gov

In scientific research, the compound and its derivatives are of interest in sensory science and organic synthesis. Studies have explored the relationship between chemical structure and odor perception using related compounds. For instance, research on odor cross-adaptation used the ethyl ester of 3-methyl-2-pentenoic acid to study its effect on the perception of sweaty-smelling compounds like (E)-3-methyl-2-hexenoic acid, a major component of human underarm odor. researchgate.net This highlights the compound's utility in investigations into the mechanisms of olfaction.

Furthermore, this compound serves as a precursor or intermediate in organic synthesis for creating more complex molecules. Published research details the synthesis of derivatives such as (E)-3-Methyl-5-phenyl-2-pentenoic acid, demonstrating its role as a building block in constructing larger chemical structures. researchgate.net This application is significant for developing novel compounds with potential applications in various chemical and pharmaceutical fields.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQOQOSOMBPEJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 Methyl 2 Pentenoic Acid and Its Analogues

Conventional and Industrial Synthesis Routes for (E)-3-Methyl-2-pentenoic Acid

Traditional and industrial syntheses of this compound and its isomers rely on established organic reactions that are well-suited for large-scale production. These methods include multi-step sequences involving organometallic reagents, condensation reactions followed by oxidation, and dehydration processes.

Halogenation-Grignard Reaction-Hydrolysis Sequence

A plausible synthetic route to the constitutional isomer 2-methyl-3-pentenoic acid involves a sequence starting with halogenation, followed by a Grignard reaction and subsequent carboxylation and hydrolysis. This pathway can be adapted to conceptualize a synthesis for 3-methyl-2-pentenoic acid.

The general methodology involves three main steps:

Formation of a Grignard Reagent : An appropriate alkyl or alkenyl halide is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form an organomagnesium compound known as a Grignard reagent. orgsyn.orgorgsyn.orgrsc.org For the synthesis of a related isomer, 2-halo-3-pentene is reacted with magnesium to form 2-magnesium halo-3-pentene. google.com

Carboxylation : The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (CO₂), which can be supplied as a gas or in solid form (dry ice). masterorganicchemistry.com This reaction forms a magnesium carboxylate salt. libretexts.orgyoutube.com

Hydrolysis : The final step is the acidification of the reaction mixture with a strong aqueous acid. masterorganicchemistry.comlibretexts.org This protonates the carboxylate salt, yielding the final carboxylic acid product. youtube.com

A potential, though not explicitly documented, pathway to 3-methyl-2-pentenoic acid would require the formation of a 3-methyl-2-pentenyl magnesium halide. This Grignard reagent would then be carboxylated and hydrolyzed as described above to yield the target acid. The primary challenge in this specific sequence is the preparation and stability of the required alkenyl halide precursor.

| Step | Reactants | Reagents | Product |

| 1 | Alkenyl Halide | Magnesium (Mg), Ether Solvent | Grignard Reagent (R-MgX) |

| 2 | Grignard Reagent | Carbon Dioxide (CO₂) | Halomagnesium Carboxylate |

| 3 | Halomagnesium Carboxylate | Strong Aqueous Acid (e.g., H₃O⁺) | Carboxylic Acid (R-COOH) |

Aldol (B89426) Condensation and Oxidation Approaches to this compound

A common and industrially significant route for synthesizing α,β-unsaturated carbonyl compounds is through the aldol condensation. researchgate.netiitm.ac.in This method is particularly effective for producing 2-methyl-2-pentenal (B83557), a direct precursor to the target acid. researchgate.netresearchgate.netgoogle.com

The process typically involves two key stages:

Aldol Condensation of Propanal : The self-condensation of propanal (propionaldehyde) is catalyzed by a base, such as sodium hydroxide (B78521) or a solid base catalyst like hydrotalcite. iitm.ac.inresearchgate.netresearchgate.net This reaction first forms the β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal, which then readily dehydrates upon heating to yield the more stable, conjugated α,β-unsaturated aldehyde, 2-methyl-2-pentenal. uwosh.edu High conversion of propanal (up to 97%) with excellent selectivity for 2-methyl-2-pentenal (99%) can be achieved under optimized conditions. iitm.ac.inresearchgate.net

Oxidation of 2-Methyl-2-pentenal : The resulting aldehyde is then oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation. A particularly effective and inexpensive oxidant is sodium chlorite (B76162) (NaClO₂), often used in combination with a scavenger like hydrogen peroxide (H₂O₂) to manage side reactions. researchgate.net This oxidation specifically yields (E)-2-methyl-2-pentenoic acid with high yields (up to 85%) under optimized conditions. researchgate.net Other oxidation systems mentioned in the literature for similar transformations include silver nitrate (B79036)/sodium hydroxide and potassium hypochlorite. google.com

This two-step process is advantageous due to the accessibility of the starting material, propanal, and the high yields achievable in both the condensation and oxidation steps. researchgate.netgoogle.com

| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |

| 1 | Propanal | Base Catalyst (e.g., NaOH, Hydrotalcite) | 2-Methyl-2-pentenal | 93-99% researchgate.netresearchgate.net |

| 2 | 2-Methyl-2-pentenal | Sodium Chlorite (NaClO₂), Hydrogen Peroxide (H₂O₂) | (E)-2-Methyl-2-pentenoic acid | up to 85% researchgate.net |

Production via Distillation of 2-Hydroxy-2-methylvaleric Acid

Another documented method for the synthesis of 2-methyl-2-pentenoic acid involves the dehydration of 2-hydroxy-2-methylvaleric acid (also known as 2-hydroxy-2-methylpentanoic acid). chemicalbook.com This reaction is a dehydration process where a molecule of water is eliminated from the hydroxy acid to form a carbon-carbon double bond.

The starting material, a β-hydroxy acid, can be synthesized through various means, such as the reaction of an appropriate ketone with a cyanide source followed by hydrolysis. When 2-hydroxy-2-methylvaleric acid is subjected to distillation, typically under heating, it undergoes elimination to yield 2-methyl-2-pentenoic acid. chemicalbook.com The formation of the α,β-unsaturated product is favored due to the thermodynamic stability conferred by the conjugated system between the double bond and the carboxyl group. While the literature confirms this transformation, specific details on the stereochemical outcome (E vs. Z) are not always specified. chemicalbook.com

Stereoselective and Stereospecific Synthesis of this compound Isomers

Achieving control over the geometry of the carbon-carbon double bond is a critical aspect of synthesizing specific isomers like this compound. This involves strategies to either selectively form the desired E-isomer or to separate it from the Z-isomer after synthesis.

Strategies for E/Z Isomer Control and Separation

The E/Z notation is used to unambiguously describe the stereochemistry of alkenes with multiple substituents. docbrown.info The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond. If the higher-priority groups are on opposite sides of the double bond, the isomer is designated 'E' (from the German entgegen, meaning opposite). If they are on the same side, it is designated 'Z' (zusammen, meaning together).

In many synthetic reactions, such as the dehydration of β-hydroxy acids or certain condensation reactions, a mixture of E and Z isomers is often produced. The ratio of these isomers can be influenced by reaction conditions (e.g., catalyst, temperature, solvent), with thermodynamically controlled reactions often favoring the more stable isomer.

When a mixture of isomers is formed, their separation can be challenging due to their similar physical properties, such as boiling points. helsinki.fi Standard distillation is often ineffective. helsinki.fi Consequently, chromatographic techniques are typically employed:

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating geometric isomers. researchgate.net

Column Chromatography with Modified Stationary Phases : For the separation of olefins, silica (B1680970) gel impregnated with silver nitrate (AgNO₃) can be particularly effective. researchgate.net The silver ions interact differently with the π-bonds of the E and Z isomers, allowing for their separation.

Gas Chromatography (GC) : In some cases, specialized GC columns and conditions can be used to separate E/Z isomers. niscpr.res.in

Chemoenzymatic and Biocatalytic Strategies for this compound Production

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov For the production of α,β-unsaturated carboxylic acids, chemoenzymatic and biocatalytic approaches can provide excellent control over stereochemistry.

One prominent biocatalytic route involves the hydrolysis of nitriles. The synthesis can proceed in two stages:

Formation of the Nitrile : An α,β-unsaturated nitrile, such as 3-methyl-2-pentenenitrile, can be synthesized via chemical methods.

Enzymatic Hydrolysis : The nitrile is then hydrolyzed to the carboxylic acid using specific enzymes. Two main enzyme systems are used for this transformation: nitrilase, which converts the nitrile directly to the carboxylic acid, and a combination of nitrile hydratase and amidase, which proceeds via an amide intermediate. csir.co.zaresearchgate.netnih.govfrontiersin.org

Preparation of this compound Derivatives for Research

The synthesis of various derivatives of this compound is essential for exploring their chemical properties and potential applications. These derivatives are prepared through a variety of standard organic transformations.

Esterification Reactions for Methyl and Ethyl Esters

Methyl and ethyl esters of carboxylic acids like this compound are commonly prepared through esterification reactions. These reactions can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. Base-catalyzed transesterification is another common method, where an existing ester is converted to a different ester by reaction with an alkoxide. masterorganicchemistry.com To ensure the reaction proceeds to completion, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com Various catalysts can be employed to facilitate these transformations, including scandium(III) triflate, which has been shown to effectively catalyze the direct transesterification of esters in boiling alcohols. organic-chemistry.org

The following table provides examples of reaction conditions for the synthesis of methyl and ethyl esters.

| Reactant | Reagent | Catalyst | Conditions | Product |

| Carboxylic Acid | Methanol | Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine, Na2CO3 | Sonochemical | Methyl Ester organic-chemistry.org |

| Carboxylic Acid | Dimethylcarbonate | Base | Mild conditions | Methyl Ester organic-chemistry.org |

| Ester | Alcohol | Sc(OTf)3 | Boiling, Microwave irradiation | Transesterified Ester organic-chemistry.org |

Introduction of Functional Groups (e.g., Cyano) in Deuterated Derivatives

The introduction of functional groups, such as a cyano group, into deuterated derivatives of this compound allows for the synthesis of labeled compounds for mechanistic and metabolic studies. For example, (E/Z)-2-Cyano-3-methyl-2-pentenoic acid ethyl ester is a known intermediate in the preparation of labeled Ethosuximide. pharmaffiliates.comscbt.com

The synthesis of deuterated compounds can be achieved through isotopic exchange reactions. For instance, dimethylformamide dimethyl acetal (B89532) can undergo rapid C-H to C-D isotopic exchange upon exposure to deuterated alcohols like methanol-d. nih.gov This method provides a route to deuterated reagents that can then be used to construct more complex labeled molecules. nih.gov

Bromination of (E)-3-Methyl-5-phenyl-2-pentenoic Acid Analogues

Metal-Alkoxide Reactions for Complex Formation

Carboxylic acids and their ester derivatives can react with metal alkoxides to form coordination complexes. wikipedia.org These reactions are a common method for synthesizing metal-organic frameworks and other coordination compounds. The reaction typically involves the displacement of an alkoxide ligand on the metal by the carboxylate group of the acid or through transesterification with an ester.

Transition metal alkoxide complexes are often polynuclear, meaning they contain multiple metal centers bridged by the alkoxide ligands. wikipedia.org The formation of these complexes can be achieved through various methods, including metathesis reactions between a metal halide and a sodium alkoxide, or by reacting a metal with an alcohol in an electrochemical process. wikipedia.org The resulting metal-alkoxide complexes can then be reacted with carboxylic acids to form new complexes. For example, titanium alkoxides have been shown to form complexes with 3-pentenoic acid. researchgate.net

Biosynthetic Pathways, Metabolism, and Biological Context of E 3 Methyl 2 Pentenoic Acid

Endogenous Metabolic Roles of (E)-3-Methyl-2-pentenoic Acid

While this compound itself is a specific chemical entity, its core metabolic relevance is primarily understood through the activities of its structural analog, 3-methylglutaconyl-CoA. This thioester is a key intermediate in several vital catabolic and biosynthetic routes.

The catabolism of the branched-chain amino acid (BCAA) leucine (B10760876) is a critical metabolic pathway that generates key intermediates for energy production and biosynthesis. nih.gov This pathway occurs in various tissues, including the liver, adipose tissue, muscle, and kidneys. nih.gov Within this pathway, a central intermediate is trans-3-methylglutaconyl-CoA, the activated coenzyme A thioester of the dicarboxylic acid analog of this compound.

The degradation of leucine proceeds through several enzymatic steps:

Transamination of leucine to α-ketoisocaproate.

Oxidative decarboxylation to isovaleryl-CoA. nih.govnih.gov

Dehydrogenation to 3-methylcrotonyl-CoA. nih.govnih.gov

Carboxylation by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase to form 3-methylglutaconyl-CoA. nih.govnih.gov

Hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov

Cleavage of HMG-CoA to produce acetyl-CoA and acetoacetate. nih.govnih.gov

This sequence highlights that 3-methylglutaconyl-CoA is an essential intermediate, linking the breakdown of a primary amino acid to the central carbon metabolism products acetyl-CoA and acetoacetate, which can enter the citric acid cycle or be used for ketogenesis.

Table 1: Key Steps in the Leucine Degradation Pathway

| Metabolite | Enzyme | Product | Metabolic Significance |

|---|---|---|---|

| Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase | 3-Methylcrotonyl-CoA | Step in BCAA catabolism |

| 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase | 3-Methylglutaconyl-CoA | Biotin-dependent carboxylation step |

| 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Hydration step leading to ketogenic precursors |

The metabolic pathways involving this compound's relatives are closely intertwined with lipid and fatty acid metabolism. mdpi.commdpi.com Structurally, compounds like 3-methylglutaconic acid are classified as methyl-branched fatty acids. hmdb.ca This structural characteristic places them within the broader family of fatty acyls. hmdb.cafoodb.ca

The metabolic linkage is primarily through the products of leucine degradation. The generation of acetyl-CoA from the cleavage of HMG-CoA provides a direct substrate for de novo lipogenesis, the synthesis of fatty acids. nih.gov In certain tissues, such as adipocytes, leucine is a notable precursor for the biosynthesis of both fatty acids and sterols, particularly when glucose is also available. nih.govnih.gov This connection underscores how the catabolism of amino acids can fuel the anabolic pathways of lipid synthesis, with 3-methylglutaconyl-CoA serving as a crucial waypoint.

Beyond its role in leucine breakdown, 3-methylglutaconyl-CoA is also an intermediate in the mevalonate (B85504) shunt pathway. hmdb.ca This metabolic route provides a link between isoprenoid metabolism and mitochondrial acetyl-CoA metabolism. hmdb.canih.gov The canonical mevalonate pathway begins with acetyl-CoA and proceeds through HMG-CoA and mevalonate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for a vast array of biomolecules including cholesterol, steroid hormones, and coenzyme Q10. wikipedia.org

The mevalonate shunt represents an alternative fate for mevalonate, catabolizing it back to acetyl-CoA. nih.govscite.ai This process involves the intermediate 3-methylglutaconyl-CoA, thereby connecting the metabolism of isoprenoids back to the central mitochondrial pool of acetyl-CoA. This shunt may play a regulatory role in cholesterol synthesis. nih.gov

Enzymatic Systems Interacting with this compound and its Metabolites

The transformation and biological activity of this compound's analogs are mediated by specific enzymatic systems. Deficiencies in these enzymes can lead to significant metabolic disorders.

A key enzyme in the leucine degradation pathway is 3-methylglutaconyl-CoA hydratase (MGH), which is encoded by the AUH gene. medlineplus.govmedlineplus.gov This mitochondrial enzyme catalyzes the hydration of 3-methylglutaconyl-CoA to form HMG-CoA. nih.gov

A deficiency in this enzyme leads to the rare, autosomal recessive inborn error of metabolism known as 3-methylglutaconic aciduria type I (MGCA1). nih.govdovemed.com The absence of functional 3-methylglutaconyl-CoA hydratase causes a blockage in the leucine catabolic pathway. medlineplus.govmedlineplus.gov This blockage results in the accumulation of the substrate, 3-methylglutaconyl-CoA, which is subsequently hydrolyzed to 3-methylglutaconic acid. nih.govmedlineplus.govmedlineplus.gov Consequently, individuals with this condition excrete large amounts of 3-methylglutaconic acid and its derivatives, such as 3-methylglutaric acid and 3-hydroxyisovaleric acid, in their urine. nih.govmedlineplus.gov The buildup of these organic acids leads to metabolic acidosis, a condition where the body fluids become overly acidic. medlineplus.govmedlineplus.gov

The clinical phenotype of this deficiency is variable, with symptoms often appearing in infancy or early childhood. medlineplus.govdovemed.com These can include delayed psychomotor development, speech delay, dystonia (involuntary muscle cramping), and spastic quadriparesis (weakness and spasms in the arms and legs). medlineplus.govmedlineplus.gov In some cases, symptoms may not appear until adulthood and can include neurological issues like leukoencephalopathy (damage to the brain's white matter) and dementia. medlineplus.govmedlineplus.gov

Table 2: Characteristics of 3-methylglutaconyl-CoA Hydratase Deficiency (MGCA1)

| Feature | Description |

|---|---|

| Enzyme Defect | 3-methylglutaconyl-CoA hydratase |

| Genetic Basis | Autosomal recessive mutations in the AUH gene nih.gov |

| Primary Accumulated Metabolite | 3-methylglutaconic acid medlineplus.govmedlineplus.gov |

| Secondary Accumulated Metabolites | 3-methylglutaric acid, 3-hydroxyisovaleric acid nih.gov |

| Key Biochemical Finding | Organic aciduria and metabolic acidosis medlineplus.govmedlineplus.gov |

| Common Clinical Manifestations | Psychomotor delay, speech delay, dystonia, spasticity, optic atrophy medlineplus.govmedlineplus.gov |

Polyketide synthases (PKSs) are a diverse family of enzymes found in bacteria, fungi, and plants that synthesize a wide array of natural products known as polyketides. google.comresearchgate.net These enzymes catalyze the sequential condensation of simple acyl-CoA precursors, most commonly using an acyl-CoA starter unit and malonyl-CoA as an extender unit. researchgate.netfrontiersin.org

PKSs are broadly classified into three types. Type III PKSs are the simplest, functioning as homodimers that iteratively catalyze the condensation reactions. researchgate.net The versatility of PKS systems allows for the biosynthesis of compounds with diverse structures, including aromatic compounds, pigments, and antibiotics. researchgate.netnih.gov

The biosynthesis of branched-chain fatty acids like this compound could theoretically be accomplished by PKS systems. These systems can utilize various acyl-CoA starter units derived from amino acid catabolism. For example, isovaleryl-CoA from leucine degradation can serve as a starter for polyketide synthesis. By incorporating specific starter and extender units and controlling the number of condensation cycles, PKS machinery can generate aliphatic polyketides with varied chain lengths and branching patterns. nih.gov While the direct synthesis of this compound by a naturally occurring PKS is not prominently documented, engineered hybrid PKS systems have been developed to produce novel polyketides, including structures like trimethylpentanoic acid, demonstrating the catalytic potential of these enzymatic systems for creating specific branched-chain acids. google.com

Enzyme-Catalyzed Reactions and Drug Metabolism Tracing

This compound, as a methyl-branched unsaturated fatty acid, can participate in various enzyme-catalyzed reactions, particularly those involving lipases. Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides and can also be employed in the synthesis of esters through esterification and transesterification reactions, often in non-aqueous environments researchgate.netaminer.cn. These reactions are crucial for producing a wide array of industrially significant compounds, including flavor esters, surfactants, and modified fats researchgate.net.

The enzymatic esterification process involves the condensation of a carboxylic acid with an alcohol. Lipases are particularly effective for these reactions due to their substrate specificity and ability to function under mild conditions, which prevents the degradation of sensitive molecules aminer.cn. While specific studies detailing the lipase-catalyzed esterification of this compound are not prevalent in the reviewed literature, the principles apply to unsaturated and branched-chain fatty acids. For instance, lipases have been shown to catalyze the esterification and transesterification of various fatty acids, with some enzymes exhibiting specificity for unsaturated fatty acids researchgate.net. The reaction mechanism typically involves the formation of a tetrahedral intermediate with the enzyme's active site wur.nl.

Regarding its metabolic fate, specific pathways for this compound are not extensively detailed. However, as a short-chain fatty acid (SCFA), it would likely follow general SCFA metabolic routes. SCFAs are primarily produced in the colon by microbial fermentation of dietary fiber and play significant roles in gut health and systemic metabolism. After absorption, they can be utilized as an energy source by colonocytes or transported to the liver and peripheral tissues for involvement in processes like lipid synthesis and glucose homeostasis. There is no available information suggesting that this compound is used as a standard tracer in drug metabolism studies.

Natural Occurrence and Ecological Relevance of this compound

This compound is a naturally occurring compound that has been identified in various biological sources, ranging from plants to microbial extracts and animal secretions. Its presence in these diverse contexts suggests varied ecological roles.

Presence in Plant Species (e.g., Senecio spp., Salacca edulis)

This compound has been definitively identified in several species of the genus Senecio, which belongs to the Asteraceae family. Specifically, the presence of this compound has been reported in Senecio nebrodensis, Senecio lividus, and Senecio squalidus. The genus Senecio is known for producing a wide variety of secondary metabolites, including toxic pyrrolizidine (B1209537) alkaloids and a diverse array of terpenes and fatty acid derivatives nih.govnih.gov. The specific function of this compound within these plants is not fully elucidated but may contribute to their chemical defense mechanisms or act as a signaling molecule.

In the case of Salak fruit (Salacca edulis or Salacca zalacca), extensive analysis of its volatile organic compounds has been conducted. Studies have identified numerous compounds, including phenolic compounds like chlorogenic acid, epicatechin, and ferulic acid nih.govchimia.ch. The aroma profile of Salak fruit is characterized by methyl esters of various carboxylic acids, including butanoic, 2-methylbutanoic, hexanoic, and pentanoic acids. However, the existing literature does not explicitly confirm the presence of this compound itself in Salacca edulis.

Table 1: Documented Presence of this compound in Plant Species

| Plant Species | Family | Compound Presence | Citation(s) |

| Senecio nebrodensis | Asteraceae | Confirmed | |

| Senecio lividus | Asteraceae | Confirmed | |

| Senecio squalidus | Asteraceae | Confirmed | |

| Salacca edulis | Arecaceae | Not Confirmed in Literature | N/A |

Identification in Microbial Extracts (e.g., Hericium erinaceus mycelium)

Hericium erinaceus, commonly known as Lion's Mane mushroom, is an edible and medicinal fungus recognized for producing a rich profile of bioactive compounds, including polysaccharides, erinacines, and hericenones. The chemical composition of its mycelium has been studied, revealing a variety of fatty acid derivatives. Analyses have identified compounds such as nonanoic acid, linoleic acid ethyl ester, and 3,4-dimethylbenzoic acid royalsocietypublishing.orgchimia.ch. Despite detailed investigations into the fatty acid and volatile compound profiles of Hericium erinaceus mycelium, this compound has not been identified as one of its constituents in the reviewed scientific literature.

Detection in Biological Secretions (e.g., Human Skin Emanations)

Volatile organic compounds (VOCs) from human skin, particularly axillary (underarm) sweat, play a crucial role in body odor. Research into the chemical composition of axillary sweat has identified a range of carboxylic acids that are key contributors to malodor. A prominent and well-studied compound in this context is (E)-3-methyl-2-hexenoic acid, which is structurally very similar to this compound chimia.chmedchemexpress.com. This hexenoic acid is considered a principal component of human axillary odor nih.govmedchemexpress.com. These acids are typically secreted in an odorless, conjugated form and are released by the enzymatic action of commensal skin bacteria, such as Corynebacterium species researchgate.net.

While the hexenoic acid derivative is more commonly cited, research on odor perception and cross-adaptation has also involved the ethyl ester of 3-methyl-2-pentenoic acid (EE3M2P). Studies have explored how pleasant-smelling esters, such as EE3M2P, interact with the perception of the sweaty-smelling parent acids, indicating the relevance of this class of compounds to the chemistry of human secretions and odor research. The identification of these related molecules in human sweat underscores the role of short, branched-chain unsaturated fatty acids in the biochemical landscape of human skin emanations royalsocietypublishing.org.

Table 2: Related Branched-Chain Fatty Acids in Human Axillary Secretions

| Compound | Relation to this compound | Role in Human Axillary Secretions | Citation(s) |

| (E)-3-Methyl-2-hexenoic acid | Structural homolog (one carbon longer) | Key component of axillary odor | nih.govchimia.chmedchemexpress.com |

| Ethyl ester of 3-methyl-2-pentenoic acid | Ethyl ester derivative | Used in studies of axillary odor perception | |

| 3-Hydroxy-3-methylhexanoic acid | Related branched-chain fatty acid | Quantitatively dominant human odorant | medchemexpress.com |

Advanced Analytical and Spectroscopic Characterization of E 3 Methyl 2 Pentenoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (E)-3-Methyl-2-pentenoic acid, enabling its separation from complex mixtures and its isomers. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often a necessary step to increase volatility and improve chromatographic performance. The most common approach involves converting the carboxylic acid to its corresponding methyl ester, such as methyl (E)-3-methyl-2-pentenoate, through reactions like methylation with BF3-methanol or using silylating agents. nih.govresearchgate.net

The primary challenge in the GC analysis of 3-methyl-2-pentenoic acid is the resolution of its geometric isomers, (E) and (Z). This is typically achieved using high-resolution capillary columns with specific stationary phases. Polar stationary phases, such as those containing cyanopropyl functional groups, are often effective in separating cis/trans isomers of unsaturated fatty acid esters. gcms.cz The selection of the column, temperature programming, and carrier gas flow rate are all critical parameters that must be optimized to achieve baseline separation of the (E) and (Z) isomers. The NIST WebBook confirms the availability of gas chromatography data for this compound. nist.gov

Table 1: Example GC Parameters for Isomer Resolution of 3-Methyl-2-pentenoic Acid Methyl Esters

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanolic HCl |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial 60°C, ramp to 250°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, particularly for samples that are not suitable for GC due to thermal instability or when derivatization is not desired. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com To ensure the carboxylic acid is in its neutral, protonated form and to achieve good peak shape, the mobile phase is often acidified with a small amount of an acid, such as formic acid, acetic acid, or phosphoric acid. sielc.comutwente.nl Detection is commonly performed using a UV detector, as the carbon-carbon double bond conjugated to the carboxyl group provides a chromophore that absorbs in the low UV range.

Table 2: Typical RP-HPLC Conditions for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Detector at ~210 nm |

| Injection Volume | 10 µL |

Mass Spectrometry for Structural Elucidation and Detection

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details through fragmentation analysis. It is most powerfully applied when coupled with a chromatographic separation technique.

GC-MS combines the separation capabilities of GC with the sensitive detection and identification power of MS. unipi.it After separation on the GC column, the analyte molecules enter the mass spectrometer's ion source, where they are typically ionized by Electron Impact (EI). EI is a hard ionization technique that causes extensive and reproducible fragmentation. hrgc.eu

The resulting mass spectrum serves as a molecular fingerprint. For the methyl ester of this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern provides structural information, with characteristic losses of groups like methoxy (B1213986) (•OCH3) and fragments corresponding to different parts of the molecule, which helps to confirm its identity. researchgate.net Public databases like PubChem contain reference GC-MS data for both the (E) and (Z) isomers. nih.govnih.gov

Table 3: Predicted Key Mass Fragments for Methyl (E)-3-methyl-2-pentenoate in GC-MS (EI)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 128 | [M]+ (Molecular Ion) |

| 113 | [M - CH3]+ |

| 99 | [M - C2H5]+ or [M - OCH3]+ |

| 71 | [M - C(O)OCH3]+ |

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with HPLC (LC-MS). nih.gov It is particularly useful for analyzing polar and thermally labile compounds without derivatization. ESI generates ions directly from a solution, making it ideal for analyzing the output from an HPLC column.

This compound can be analyzed in both positive and negative ion modes.

Negative Ion Mode: This is often the preferred mode for carboxylic acids. The molecule readily loses a proton to form the deprotonated molecule, [M-H]⁻, which would appear at an m/z of 113.1. nih.gov

Positive Ion Mode: In this mode, the molecule can be protonated to form the [M+H]⁺ ion at an m/z of 115.1. Adducts with solvent cations, such as sodium ([M+Na]⁺), may also be observed. nih.gov

Tandem MS (MS/MS) can be performed on the selected precursor ion (e.g., [M-H]⁻) to induce fragmentation and obtain further structural information. ekb.eg

Table 4: ESI-MS Parameters and Expected Ions for this compound

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Capillary Voltage | 3 - 5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 440 °C ekb.eg |

| Expected Ion (Negative) | [M-H]⁻ at m/z 113.1 |

| Expected Ion (Positive) | [M+H]⁺ at m/z 115.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon skeleton and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the (E) isomer, the vinyl proton at C2 would appear as a singlet or a narrow quartet. The stereochemistry is confirmed by the relative chemical shifts of the methyl groups at C3 and the methylene (B1212753) group at C4, and potentially through Nuclear Overhauser Effect (NOE) experiments.

¹³C NMR: The carbon NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the olefinic carbons (C2 and C3) and the carbonyl carbon (C1) are particularly diagnostic. nih.gov Theoretical calculations and comparison with spectra of similar compounds, such as (E)-pent-2-enoic acid, can aid in the precise assignment of all signals. dergipark.org.tr

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Atom Position | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |

|---|---|---|

| C1 (-COOH) | ~12.0 (s, 1H) | ~172 |

| C2 (=CH-) | ~5.7 (s, 1H) | ~118 |

| C3 (-C(CH₃)=) | - | ~160 |

| C4 (-CH₂-) | ~2.2 (q, 2H) | ~25 |

| C5 (-CH₃) | ~1.1 (t, 3H) | ~13 |

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

The ¹H NMR spectrum provides information about the different types of protons in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. The vinyl proton (=CH-) will resonate in the olefinic region, and its coupling to adjacent protons can confirm the stereochemistry of the double bond. The protons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (typically >170 ppm). The sp² hybridized carbons of the C=C double bond resonate in the 115-140 ppm range. The sp³ hybridized carbons of the alkyl groups (ethyl and methyl) appear at the most upfield positions.

While specific, experimentally verified spectral data for this compound is not widely published, expected chemical shifts can be predicted based on established principles and data from structurally similar compounds. chemicalbook.compreprints.org The table below outlines the anticipated chemical shifts for the distinct nuclei in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| COOH | ~12.0 | ~172 | br s |

| =CH- | ~5.8 | ~118 | s |

| =C(CH₃)- | - | ~160 | - |

| -CH₂- | ~2.2 | ~25 | q |

| -CH₂-CH₃ | ~1.1 | ~13 | t |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions. Multiplicities: s = singlet, br s = broad singlet, t = triplet, q = quartet.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflection Infrared (ATR-IR) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by several key absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature is the very broad O-H stretching vibration of the carboxylic acid group, which typically appears between 2500 and 3300 cm⁻¹. This broadening is due to extensive intermolecular hydrogen bonding. The C=O stretching vibration of the carbonyl group results in a strong, sharp absorption band. For α,β-unsaturated carboxylic acids, this band is typically found around 1690-1715 cm⁻¹. The C=C stretching vibration of the conjugated double bond appears in the 1620-1650 cm⁻¹ region. Finally, the C-O stretching vibration of the carboxylic acid is observed between 1210 and 1320 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Alkyl/Vinyl | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1690 - 1715 | Strong |

| C=C Stretch | Alkene | 1620 - 1650 | Medium |

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopic Techniques

Attenuated Total Reflection (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that allows for the analysis of solid or liquid samples with minimal to no preparation. unige.chmt.com In ATR-IR, the infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. mt.com This makes ATR-IR particularly useful for analyzing surfaces, films, and opaque samples.

Computational Chemistry Approaches for Predicting and Interpreting Spectroscopic Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, aiding in the interpretation of complex spectra. dntb.gov.uaresearchgate.net

Density Functional Theory (DFT) for Molecular Geometry, Vibrational Frequencies, and Electronic Properties (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com By performing DFT calculations, one can obtain a detailed understanding of the properties of this compound.

Molecular Geometry: DFT calculations can accurately predict the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, this would confirm the trans configuration of the double bond and the planarity of the conjugated system.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. nih.gov Comparing the calculated frequencies with the experimental spectrum helps to confirm the molecular structure and provides a more detailed understanding of the nature of the vibrational modes. dergipark.org.tr

Electronic Properties: DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For an α,β-unsaturated system like this compound, the HOMO is typically associated with the π-system of the C=C and C=O bonds, while the LUMO is the corresponding π* anti-bonding orbital.

Table 3: Properties of this compound Investigated by DFT

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles; confirms stereochemistry. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR spectra. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

Academic and Research Applications of E 3 Methyl 2 Pentenoic Acid and Derived Structures

Role as a Key Intermediate in Organic Synthesis

In the field of organic synthesis, the utility of a compound is often defined by its ability to serve as a versatile building block for more complex structures. Unsaturated carboxylic acids, such as (E)-3-Methyl-2-pentenoic acid, are valuable intermediates due to the reactive nature of their double bonds and carboxylic acid functional groups, which allow for a variety of chemical transformations.

Precursor for Complex Organic Molecules with Defined Stereochemistry

The stereochemistry of a molecule—the three-dimensional arrangement of its atoms—is crucial for its biological activity. Reactions that can control this arrangement are termed stereoselective or stereospecific and are fundamental in modern organic synthesis masterorganicchemistry.com. While specific examples detailing the use of this compound as a precursor for complex molecules with defined stereochemistry are not extensively documented in current literature, its structure is amenable to such applications. The "(E)" designation itself refers to a specific stereoisomeric form of the molecule. The principles of stereoselective reactions suggest that the double bond in this compound could be functionalized to create new stereocenters in a controlled manner masterorganicchemistry.com.

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The development of new pharmaceuticals and agrochemicals is a critical area of research that relies heavily on the availability of unique molecular building blocks mdpi.comtamu.edu. While direct applications of this compound as a building block for specific commercial drugs or pesticides are not prominently reported, related structures have found use in these areas. For instance, derivatives of 3-methyl-2-butenoic acid, a structurally similar compound, are used in the synthesis of pyrethroid-class agricultural chemicals and the antifungal drug Ciclopirox Olamine google.com. This suggests that methyl-pentenoic acid scaffolds have potential in the development of bioactive compounds. The synthesis of novel derivatives from starting materials like this compound is a key strategy in drug discovery programs aimed at creating new molecular entities with desired biological activities mdpi.com.

Components in the Synthesis of Cytotoxic Natural Products (e.g., Lactimidomycin)

Natural products are a rich source of inspiration for new therapeutic agents. Lactimidomycin is a cytotoxic natural product that has garnered interest for its potential as an anticancer drug lead rsc.org. Its complex structure requires a multi-step synthesis, often relying on specific, carefully chosen starting materials. Notably, the synthesis of Lactimidomycin has been achieved using its isomer, (E)-2-methyl-2-pentenoic acid, as a key starting component rsc.org. In this synthesis, the (E)-2-methyl-2-pentenoic acid is used to construct a significant portion of the macrolide's carbon skeleton, highlighting the importance of such substituted pentenoic acids in the assembly of complex, biologically active molecules rsc.org.

Chemical Biology and Biochemical Studies

Beyond its role in synthesis, this compound and related compounds can be valuable tools in chemical biology and for studying biochemical processes. These studies can reveal the mechanisms of enzymes and the intricacies of metabolic networks.

Tracers for Metabolic Pathway Elucidation using Deuterium (B1214612) Labeling

Understanding metabolic pathways is fundamental to biology and medicine. One powerful technique for this is the use of isotopic labeling, where an atom in a molecule is replaced by its heavier, non-radioactive isotope, such as replacing hydrogen with deuterium (²H) nih.gov. These labeled compounds, or tracers, can be administered to an organism or cell culture, and their journey through various metabolic reactions can be followed using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry nih.gov.

Deuterium labeling is particularly advantageous as the natural abundance of deuterium is very low, minimizing background signals nih.gov. While specific studies employing deuterium-labeled this compound to trace metabolic pathways are not detailed in the available literature, the methodology is broadly applicable. Substrates like deuterated glucose and acetate (B1210297) have been used to investigate metabolism in vivo, providing insights into metabolic rates and pathways nih.gov. This approach could theoretically be applied to this compound to study how methyl-branched fatty acids are processed by cells.

Investigations into Enzyme-Catalyzed Reactions and Stereospecificity

Enzymes are biological catalysts that often exhibit remarkable specificity, acting only on particular substrates and producing specific stereoisomers of the products nih.gov. This property, known as stereospecificity, is a cornerstone of biochemistry gonzaga.edu. Studying how enzymes interact with substrates like this compound can provide valuable information about the enzyme's active site and its catalytic mechanism wou.edu.

Enzymes are classified based on the types of reactions they catalyze, such as oxidoreductases, transferases, and hydrolases nih.govgonzaga.edu. An enzyme's ability to discriminate between enantiomers or different geometric isomers is crucial for its biological function and for its application in biotechnology, where enzymes are used to synthesize pure enantiomers for pharmaceuticals and agrochemicals . While specific enzymatic reactions involving this compound are a niche research topic, the principles of enzymology provide a framework for how such investigations would proceed. Researchers could test the compound as a potential substrate for various enzymes, particularly those involved in fatty acid metabolism, to determine if it is recognized and transformed, and to characterize the stereochemical outcome of the reaction mdpi.comresearchgate.net.

Studies on Related Phosphorus-Containing Derivatives in Biochemical Assays

Phosphorus-containing derivatives of organic molecules, particularly phosphonates, are of significant interest in biochemical and medicinal chemistry. This is due to their ability to act as stable analogs of natural phosphates, which are ubiquitous in biological systems. Phosphonates, characterized by a stable phosphorus-carbon (P-C) bond, are resistant to enzymatic and chemical hydrolysis compared to the phosphoester (P-O-C) bonds found in many biological substrates. This stability makes them excellent tools for studying enzymatic mechanisms and for the development of enzyme inhibitors.

While specific studies on phosphorus-containing derivatives of this compound are not extensively documented, the broader class of unsaturated phosphonocarboxylic acids has been a subject of research. These compounds are often synthesized to mimic substrates or transition states of enzymes involved in metabolic pathways that process carboxylic acids.

One common application of such derivatives is in the development of enzyme inhibitors. For instance, phosphonate (B1237965) analogs of substrates for enzymes like kinases, phosphatases, and various synthases can bind to the active site of the enzyme without being processed. This competitive inhibition allows researchers to study the enzyme's structure and function. The design of these inhibitors often involves replacing a carboxylate group or a phosphate (B84403) group in a natural substrate with a phosphonate moiety.

The synthesis of these phosphorus-containing molecules can be complex. A general approach might involve the Horner-Wadsworth-Emmons reaction to create the unsaturated carbon backbone with a phosphonate group already in place, followed by modifications to introduce the carboxylic acid functionality.

Table 1: Potential Phosphorus-Containing Derivatives and Their Biochemical Assay Applications

| Derivative Type | Potential Application in Biochemical Assays | Rationale for Use |

| Phosphonate analog of this compound | Competitive inhibitor for enzymes that metabolize unsaturated carboxylic acids. | The phosphonate group mimics the tetrahedral intermediate of the enzymatic reaction, leading to tight binding in the active site. |

| Phosphonamidate derivatives | Probes for studying enzyme-substrate interactions and as potential prodrugs. | Phosphonamidates can have altered cell permeability and may be cleaved by intracellular enzymes to release the active phosphonate. |

| α-Hydroxyphosphonate derivatives | Transition-state analog inhibitors. | The α-hydroxyphosphonate moiety can mimic the transition state of aldol (B89426) or similar condensation reactions. |

In biochemical assays, these derivatives would be used to determine key enzymatic parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency. Techniques like X-ray crystallography can be employed to visualize how these inhibitors bind to the enzyme's active site, providing valuable insights for drug design and understanding enzymatic mechanisms.

Fundamental Research in Reaction Mechanisms and Stereochemistry

This compound, as an α,β-unsaturated carboxylic acid, serves as a model compound for fundamental research into reaction mechanisms and stereochemistry. The presence of both a carbon-carbon double bond and a carboxylic acid functional group in conjugation provides a rich platform for studying various chemical transformations.

Elucidation of Reaction Pathways Involving Unsaturated Carboxylic Acids

The conjugated system in α,β-unsaturated carboxylic acids like this compound results in unique reactivity at both the carbonyl carbon and the β-carbon. This allows for several important reaction pathways to be studied:

1,4-Conjugate Addition (Michael Addition): Nucleophiles can add to the β-carbon of the unsaturated system. The study of this reaction with various nucleophiles helps in understanding the electronic effects of the substituents on the double bond and the factors that control regioselectivity.

Electrophilic Addition to the Double Bond: The reaction with electrophiles, such as halogens or hydrohalic acids, can proceed via different mechanisms. Researchers can investigate the competition between addition to the double bond and reaction at the carboxyl group.

Lactonization: Intramolecular cyclization reactions of unsaturated carboxylic acids can lead to the formation of lactones. The position of the double bond relative to the carboxyl group is a key factor in determining the feasibility and the ring size of the resulting lactone.

Decarboxylation: The loss of carbon dioxide from unsaturated carboxylic acids can be studied under various conditions (e.g., thermal or acid-catalyzed). The mechanism of decarboxylation is influenced by the stability of the resulting carbanion or carbocation intermediate.

Research in this area often involves kinetic studies, isotopic labeling, and computational modeling to elucidate the detailed step-by-step pathways of these reactions.

Stereochemical Aspects in Biocatalysis and Enzyme Engineering

The use of enzymes (biocatalysis) for chemical transformations offers significant advantages in terms of stereoselectivity. Enzymes, being chiral molecules, can distinguish between enantiomers and diastereomers of a substrate and can catalyze reactions to produce a single stereoisomer of the product. libretexts.org

In the context of this compound, biocatalysis can be employed for stereoselective reductions of the carbon-carbon double bond or the carboxylic acid. For example, ene-reductases can catalyze the hydrogenation of the double bond to produce (R)- or (S)-3-methylpentanoic acid, depending on the enzyme used. Similarly, carboxylic acid reductases can convert the carboxylic acid to the corresponding alcohol with high stereoselectivity.

Enzyme engineering plays a crucial role in tailoring biocatalysts for specific applications. Through techniques like directed evolution and site-directed mutagenesis, the substrate specificity, activity, and stereoselectivity of an enzyme can be altered. For instance, an enzyme that naturally reduces a different unsaturated carboxylic acid could be engineered to efficiently accept this compound as a substrate and produce a desired stereoisomer of the product.

The study of these biocatalytic reactions provides fundamental insights into enzyme structure-function relationships and the principles of molecular recognition. libretexts.org By understanding how the substrate binds in the active site and how the enzyme controls the stereochemical outcome, researchers can design novel biocatalysts for the synthesis of valuable chiral molecules.

Q & A

What are the natural sources of (E)-3-Methyl-2-pentenoic acid, and how is it isolated for laboratory studies?

This compound is primarily isolated from plant species such as Miliusa velutina and Calendula officinalis. In M. velutina, it occurs as a sesquiterpene derivative, often extracted via maceration of stems in methanol or ethanol, followed by solvent partitioning (e.g., ethyl acetate/water) and chromatographic purification (e.g., silica gel column chromatography, RP-HPLC) . For C. officinalis, β-eudesmol glycosides acylated with this compound are isolated using RP18-HPLC, with structural confirmation via NMR and HR-ESI-MS .

What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

- NMR : H and C NMR for skeletal structure determination, coupled with NOESY/ROESY to resolve stereochemistry (e.g., axial vs. equatorial substituents in cyclohexyl moieties) .

- HR-ESI-MS : To confirm molecular formulas (e.g., CHO for mivelutina B acid) .

- ECD Spectroscopy : Identifies absolute configurations by correlating Cotton effects with chiral centers (e.g., (S)-configuration at C-1' in M. velutina derivatives) .

How can stereochemical conflicts in proposed structures of this compound derivatives be resolved?

Conflicting stereochemical assignments (e.g., axial vs. equatorial hydroxyl groups) require:

- NOESY/ROESY Correlations : To detect spatial proximity of protons (e.g., H-1' and H-5' in M. velutina derivatives) .

- DFT Calculations : Compare computed H NMR chemical shifts (B3LYP/G(d) level) with experimental data to validate configurations .

- Comparative Analysis : Cross-check with literature analogs (e.g., γ-ionylideneacetic acid derivatives) to identify discrepancies in substituent orientations .

What computational methods are used to determine the absolute configuration of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/G(d) level is applied to:

- Optimize molecular geometries and calculate H NMR chemical shifts for all possible stereoisomers.

- Compare computed shifts with experimental data; the isomer with the highest correlation coefficient (R) is selected .

- Validate via ECD spectra: Simulated transitions (e.g., positive Cotton effect at 220 nm) must align with experimental curves .

How should researchers address contradictions in literature-reported structures of related sesquiterpenes?

- Reanalyze Raw Data : Re-examine NOESY, HMBC, and H-H COSY correlations for overlooked interactions (e.g., missing cross-peaks indicating axial substituents) .

- Reproduce DFT Models : Test alternative configurations using the same computational parameters to identify inconsistencies in prior studies .

- Synthesize Analogues : Prepare derivatives (e.g., methyl esters) to simplify spectral interpretation and reduce conformational flexibility .

What extraction and purification strategies maximize yield for lab-scale isolation?

- Solvent Selection : Use polar solvents (methanol, ethanol) for initial extraction, followed by partitioning with ethyl acetate to concentrate target compounds .

- Chromatography : Employ gradient elution on silica gel (hexane/ethyl acetate) for preliminary separation, then RP-HPLC (acetonitrile/water with 0.1% TFA) for high-purity isolates .

- Crystallization : If applicable, use slow evaporation in dichloromethane/methanol mixtures to obtain crystals for X-ray diffraction .

How is the cytotoxic activity of this compound derivatives evaluated?

- In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.

- Structure-Activity Relationships (SAR) : Compare bioactivity across derivatives (e.g., acylated vs. non-acylated glycosides) to identify critical functional groups .

- Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to elucidate pathways .

What challenges arise in synthesizing this compound, and how can they be mitigated?

- Stereoselectivity : The (E)-configuration is prone to isomerization under acidic/basic conditions. Use mild reagents (e.g., DCC for esterification) and low-temperature reactions .

- Natural Product Complexity : Direct synthesis is less common; most studies isolate the compound from plants. Semi-synthesis from natural precursors (e.g., β-eudesmol) via esterification with this compound is a viable alternative .

How can researchers distinguish between (E)- and (Z)-isomers of 3-Methyl-2-pentenoic acid?

- NMR Coupling Constants : (E)-isomers exhibit larger values (~15 Hz) for vinyl protons compared to (Z)-isomers (~10 Hz) .

- IR Spectroscopy : (E)-isomers show higher C=O stretching frequencies due to reduced conjugation with the double bond.

- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

What role do computational models play in optimizing reaction conditions for derivatives?

- Reaction Pathway Prediction : Tools like Reaxys or Pistachio predict feasible routes (e.g., esterification, cyclization) based on analogous reactions .

- Transition State Analysis : Identify energy barriers for stereoselective steps (e.g., epoxide formation in M. velutina derivatives) using Gaussian or ORCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.